

Atinvicitinib Off-Target Kinase Screening: A Comparative Guide

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Compound of Interest

Compound Name: *Atinvicitinib*

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This guide provides a comparative analysis of the kinase selectivity of **Atinvicitinib**, a selective Janus kinase 1 (JAK1) inhibitor, with a focus on its off-target screening profile. Due to the limited publicly available comprehensive off-target kinase panel data for **Atinvicitinib**, this guide utilizes available data for its on-target and closely related JAK family kinases and compares it with the publicly available data for the approved JAK inhibitor, Baricitinib. This guide is intended to provide an objective comparison based on supporting experimental data and methodologies.

Comparative Kinase Selectivity: Atinvicitinib vs. Baricitinib

Atinvicitinib is a selective Janus kinase (JAK) inhibitor with high specificity for JAK1.^[1] This selectivity is crucial for its mechanism of action, which involves the inhibition of downstream cytokine signaling pathways dependent on JAK1 enzymatic activity.^[1] Baricitinib is also a selective inhibitor of JAK1 and JAK2. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **Atinvicitinib** and Baricitinib against the four members of the JAK family.

Kinase Target	Atinvecitinib (IC50, nM)	Baricitinib (IC50, nM)
JAK1	0.4[2]	5.9
JAK2	6[2]	5.7
JAK3	1130[2]	>400
TYK2	13	53

Note: Lower IC50 values indicate higher potency.

While a broad off-target kinase screening panel for **Atinvecitinib** is not publicly available, its high IC50 value for JAK3 suggests a degree of selectivity against this closely related kinase. For Baricitinib, some off-target activities have been identified. For instance, in vitro studies have shown that Baricitinib can inhibit Protein Kinase N2 (PKN2) and Phosphodiesterase 10A2 (PDE10A2). Such off-target interactions are important considerations in drug development as they can contribute to both therapeutic and adverse effects.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is typically achieved through in vitro kinase assays. A commonly used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction.

Experimental Protocol: ADP-Glo™ Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., **Atinvecitinib**) against a panel of kinases.

Materials:

- Recombinant human kinases
- Test compound (**Atinvecitinib**)
- Substrate for each kinase
- ATP (Adenosine triphosphate)

- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- Multi-well assay plates (e.g., 384-well)
- Luminometer

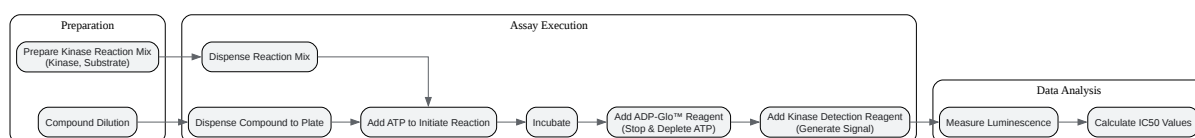
Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
- Kinase Reaction Setup:
 - In each well of the assay plate, add the kinase, its specific substrate, and the test compound at various concentrations.
 - Include control wells: a "no inhibitor" control (vehicle only) and a "no kinase" control (background).
- Initiation of Kinase Reaction: Add ATP to each well to start the kinase reaction. The concentration of ATP should be at or near the K_m for each specific kinase.
- Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
- Termination of Kinase Reaction and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
- ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and initiates a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Data Acquisition: Measure the luminescence in each well using a luminometer.
- Data Analysis:

- Subtract the background luminescence (no kinase control) from all other readings.
- Normalize the data by setting the "no inhibitor" control as 100% kinase activity.
- Plot the percentage of kinase activity against the logarithm of the test compound concentration.
- Fit the data to a dose-response curve to determine the IC50 value for each kinase.

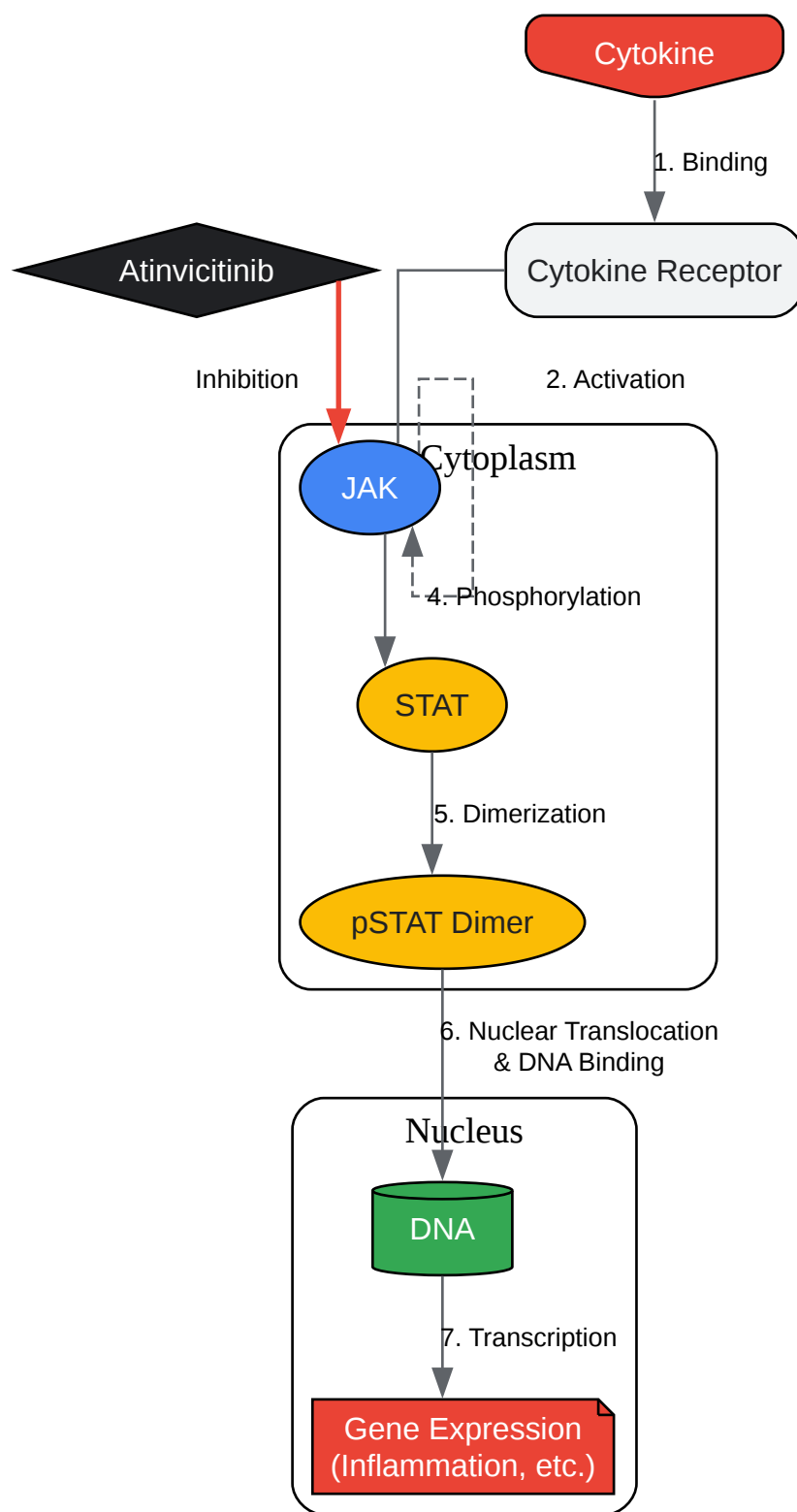
Visualizing Key Processes

To better understand the context of **Atinvicitinib**'s function and the methods used for its characterization, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.



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Caption: Experimental workflow for an in vitro kinase assay.



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Caption: The JAK/STAT signaling pathway and the point of inhibition by **Atinvcitinib**.

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References

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- 2. probechem.com [probechem.com]
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